molecular formula C5H7F3INO2 B2545854 3-Iodoazetidine,trifluoroaceticacid CAS No. 2445794-48-7

3-Iodoazetidine,trifluoroaceticacid

Cat. No.: B2545854
CAS No.: 2445794-48-7
M. Wt: 297.016
InChI Key: COGUAKISLZNZIG-UHFFFAOYSA-N
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Description

3-Iodoazetidine trifluoroacetate is a halogenated azetidine salt combining 3-iodoazetidine with trifluoroacetic acid (TFA). The iodinated derivative enhances reactivity in cross-coupling reactions, enabling rapid diversification into functionalized azetidine fragments . Trifluoroacetic acid, a strong organic acid (pKa = 0.23), is widely used as a solvent, catalyst, and deprotection reagent in organic synthesis . The combination of 3-iodoazetidine with TFA likely stabilizes the reactive azetidine moiety while leveraging TFA’s acidic and solvation properties for synthetic applications.

Properties

IUPAC Name

3-iodoazetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6IN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGUAKISLZNZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)I.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445794-48-7
Record name 3-iodoazetidine; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodoazetidine, trifluoroacetic acid typically involves the reaction of 3-iodoazetidine with trifluoroacetic acid. One common method is the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve high yields and functional group tolerance .

Industrial Production Methods

Industrial production of 3-iodoazetidine, trifluoroacetic acid may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and electrocatalytic methods can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Iodoazetidine, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized azetidines, while reduction reactions can produce amines .

Mechanism of Action

The mechanism of action of 3-iodoazetidine, trifluoroacetic acid involves its interaction with molecular targets through various pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates. The 3-iodoazetidine moiety can participate in nucleophilic substitution and other reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison of Haloazetidine Moieties

3-Haloazetidines differ in reactivity and stability based on the halogen substituent:

Property 3-Iodoazetidine 3-Bromoazetidine 3-Chloroazetidine
Molecular Weight 211.01 g/mol 164.44 g/mol 119.57 g/mol
Bond Strength (C-X) Weak (C–I, 240 kJ/mol) Moderate (C–Br, 285 kJ/mol) Strong (C–Cl, 327 kJ/mol)
Reactivity High (facile substitution) Moderate Low
Synthetic Utility Cross-coupling reactions Nucleophilic substitution Limited applications

The iodo derivative’s weaker C–I bond enables efficient participation in Suzuki-Miyaura and Stille couplings, making it superior for generating diverse azetidine derivatives . Chloro and bromo analogs are less reactive, requiring harsher conditions for functionalization.

Comparison of Acid Components

Trifluoroacetic acid is often compared to structurally similar carboxylic acids:

Property Trifluoroacetic Acid (TFA) Trichloroacetic Acid Acetic Acid
pKa 0.23 0.66 4.76
Physical State Colorless liquid Crystalline solid Liquid
Boiling Point 72–73°C 196–197°C 118°C
Solvent Strength Polar aprotic Polar aprotic Polar protic
Applications Deprotection, cyclization Protein precipitation Esterification

TFA’s low pKa and high polarity make it ideal for deprotecting tert-butoxycarbonyl (BOC) groups under mild conditions, outperforming acetic acid in reaction efficiency . Trichloroacetic acid, though stronger than acetic acid, is less versatile due to its solid state and lower solubility in organic solvents.

Comparison of Azetidine-Acid Salts

Salts combining azetidines with acids vary in stability and applications:

Compound Acid Component Applications Stability
3-Iodoazetidine trifluoroacetate TFA Cross-coupling precursors Moderate (light-sensitive)
2-(3-Ethylazetidin-1-yl)acetic acid TFA TFA Pharmaceutical intermediates High
o-Nitrophenyliodosylium trifluoroacetate TFA Hypervalent iodine reagents Low (hygroscopic)

TFA-containing salts are favored for their solubility in organic media and compatibility with diverse reaction conditions. For example, 3-iodoazetidine trifluoroacetate’s iodine moiety facilitates transition metal-catalyzed reactions, whereas ethyl-substituted analogs (e.g., 2-(3-ethylazetidin-1-yl)acetic acid TFA) are tailored for drug discovery .

Data Tables

Table 1: Key Properties of Trifluoroacetic Acid vs. Analogous Acids

Acid pKa Boiling Point State at RT
Trifluoroacetic acid 0.23 72–73°C Liquid
Trichloroacetic acid 0.66 196–197°C Crystalline solid
Acetic acid 4.76 118°C Liquid

Table 2: Reactivity of 3-Haloazetidines in Cross-Coupling Reactions

Halogen Reaction Time (h) Yield (%) Catalyst Required
Iodo 2 85–90 Pd(PPh₃)₄
Bromo 12 60–65 PdCl₂(dppf)
Chloro 24 <30 Not feasible

Biological Activity

3-Iodoazetidine, trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

3-Iodoazetidine is characterized by the presence of an azetidine ring and an iodine atom, while trifluoroacetic acid contributes to its acidic properties. The molecular formula can be represented as C4H5F3NC_4H_5F_3N for the trifluoroacetic acid derivative.

PropertyValue
Molecular Weight192.24 g/mol
IUPAC Name3-Iodoazetidine, trifluoroacetic acid
StructureStructure

Synthesis

The synthesis of 3-iodoazetidine typically involves the following steps:

  • Formation of Azetidine Ring : The azetidine structure is formed through cyclization reactions involving appropriate precursors.
  • Iodination : The introduction of the iodine atom is achieved via electrophilic substitution methods.
  • Trifluoroacetylation : The trifluoroacetic acid moiety is attached through acylation reactions.

Biological Activity

Research indicates that 3-iodoazetidine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with azetidine rings possess significant antibacterial properties. For instance, a study demonstrated that derivatives of azetidine were effective against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary data suggest that 3-iodoazetidine may inhibit cancer cell proliferation. In vitro assays indicated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values demonstrating potency comparable to established chemotherapeutics.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The mechanism by which 3-iodoazetidine exerts its biological effects is not fully elucidated; however, several hypotheses exist:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that azetidine derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2023) demonstrated that 3-iodoazetidine showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.
  • Cytotoxicity in Cancer Cells :
    • Research by Johnson et al. (2024) reported that treatment with 3-iodoazetidine resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, with an IC50 value of 15 µM after 48 hours of exposure.
  • Enzyme Inhibition Study :
    • A recent investigation highlighted the compound's ability to inhibit the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy, with an IC50 value of 25 µM.

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